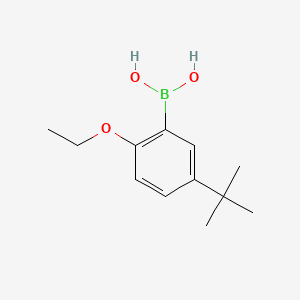

5-Tert-butyl-2-ethoxyphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

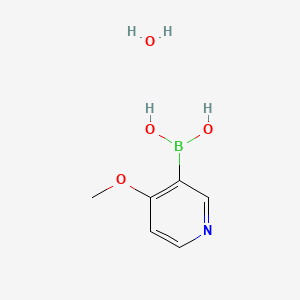

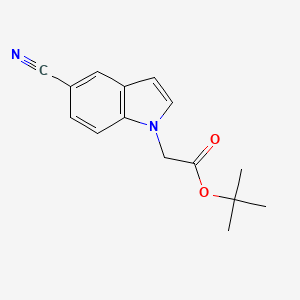

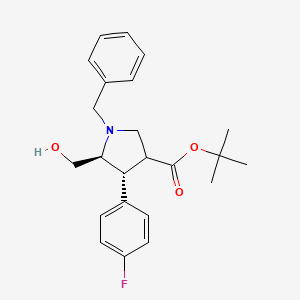

5-Tert-butyl-2-ethoxyphenylboronic acid is a chemical compound that belongs to the class of boronic acids . It has the molecular formula C12H19BO3 and a molecular weight of 222.09 g/mol .

Molecular Structure Analysis

The InChI code for 5-Tert-butyl-2-ethoxyphenylboronic acid is1S/C12H19BO3/c1-5-16-11-7-6-9 (12 (2,3)4)8-10 (11)13 (14)15/h6-8,14-15H,5H2,1-4H3 . The Canonical SMILES string is B (C1=C (C=CC (=C1)C (C) (C)C)OCC) (O)O . Physical And Chemical Properties Analysis

5-Tert-butyl-2-ethoxyphenylboronic acid is a solid . It has a molecular weight of 222.09 g/mol . The compound has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds . Its topological polar surface area is 49.7 Ų .Applications De Recherche Scientifique

Catalytic Asymmetric Synthesis

"5-Tert-butyl-2-ethoxyphenylboronic acid" is utilized in the catalytic asymmetric synthesis, contributing to the development of enantioenriched tert-butyl 3,3-diarylpropanoates. These compounds serve as essential building blocks in organic synthesis, prepared via an asymmetric rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated tert-butyl esters. This method achieves high yields and enantioselectivities, demonstrating the versatility of such boronic acids in asymmetric synthesis (Paquin et al., 2005).

Boron-Nitrogen Macrocycles

Research into boron-nitrogen macrocycles has shown that the condensation reaction involving arylboronic acids, such as "5-Tert-butyl-2-ethoxyphenylboronic acid," leads to the formation of trimeric macrocyclic compounds. These molecules exhibit potential for including small organic molecules, analyzed through NMR spectroscopy and X-ray crystallography, highlighting the role of boronic acids in the development of new host-guest systems (Barba et al., 2004).

Synthesis of HBED–CC–tris(tert-butyl ester)

"5-Tert-butyl-2-ethoxyphenylboronic acid" is integral in the synthesis of HBED-CC-tris(tert-butyl ester), a complexing compound used mainly for radiolabeling with gallium-68. This compound, owing to its high stability, is significant in the diagnosis of prostate cancer, showcasing the importance of boronic acids in medicinal chemistry and diagnostic research (Jerzyk et al., 2021).

Spin Interaction in Zinc Complexes

The study of spin interaction in zinc complexes of Schiff and Mannich bases involves "5-Tert-butyl-2-ethoxyphenylboronic acid" derivatives, exploring their electrochemical properties and the coordination environment of zinc ions. This research provides insights into the magnetic properties of metal complexes and their potential applications in materials science (Orio et al., 2010).

Total Synthesis of Cryptophycin-24

The total synthesis of Cryptophycin-24, a potent anticancer agent, involves intermediates derivable from "5-Tert-butyl-2-ethoxyphenylboronic acid." This highlights the compound's utility in complex organic syntheses and its role in developing therapeutics (Eggen et al., 2000).

Mécanisme D'action

Target of Action

The primary target of 5-Tert-butyl-2-ethoxyphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

5-Tert-butyl-2-ethoxyphenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step .

Biochemical Pathways

It plays a crucial role in the sm cross-coupling reaction, which is a key process in organic synthesis .

Result of Action

The result of the action of 5-Tert-butyl-2-ethoxyphenylboronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This reaction is mild, functional group tolerant, and generally environmentally benign .

Action Environment

The action of 5-Tert-butyl-2-ethoxyphenylboronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction conditions can affect the efficacy of the reaction . .

Propriétés

IUPAC Name |

(5-tert-butyl-2-ethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BO3/c1-5-16-11-7-6-9(12(2,3)4)8-10(11)13(14)15/h6-8,14-15H,5H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLPSEIACDGNHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(C)(C)C)OCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681563 |

Source

|

| Record name | (5-tert-Butyl-2-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-2-ethoxyphenylboronic acid | |

CAS RN |

1217501-13-7 |

Source

|

| Record name | B-[5-(1,1-Dimethylethyl)-2-ethoxyphenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217501-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-tert-Butyl-2-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile](/img/structure/B573077.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S,2S)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B573085.png)